molecular formula C21H27NO3 B5204891 N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}alanine

N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}alanine

Cat. No. B5204891
M. Wt: 341.4 g/mol
InChI Key: FVYQEJNGCNUUOO-UHFFFAOYSA-N
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Description

N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}alanine, also known as MAA, is a novel amino acid derivative that has been synthesized and studied for its potential applications in scientific research. MAA is a small molecule that has shown promise in various fields, including drug discovery, neuroprotection, and cancer treatment.

Scientific Research Applications

N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}alanine has been studied for its potential applications in various scientific research fields. In drug discovery, N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}alanine has been shown to inhibit the growth of cancer cells and has potential as a chemotherapeutic agent. In neuroprotection, N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}alanine has been shown to protect against oxidative stress and has potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}alanine has also been studied for its potential applications in the treatment of inflammation and autoimmune diseases.

Mechanism of Action

The mechanism of action of N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}alanine is not fully understood, but it is believed to act through the inhibition of specific enzymes and receptors. N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}alanine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}alanine has also been shown to inhibit the activity of the proteasome, a cellular complex involved in protein degradation. Additionally, N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}alanine has been shown to bind to and activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}alanine has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}alanine can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}alanine has also been shown to protect against oxidative stress and inflammation. In animal studies, N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}alanine has been shown to improve cognitive function and reduce neuroinflammation. Additionally, N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}alanine has been shown to improve glucose and lipid metabolism in animal models of diabetes and obesity.

Advantages and Limitations for Lab Experiments

N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}alanine has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has shown potential in various scientific research fields, including drug discovery, neuroprotection, and cancer treatment. However, there are also limitations to the use of N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}alanine in lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its effects. Additionally, N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}alanine has not been extensively studied in human clinical trials, and its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}alanine. Further studies are needed to elucidate its mechanism of action and identify its molecular targets. Additionally, more studies are needed to investigate its potential applications in various scientific research fields, including drug discovery, neuroprotection, and cancer treatment. Furthermore, studies are needed to investigate the safety and efficacy of N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}alanine in human clinical trials. Overall, N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}alanine is a promising molecule that has the potential to contribute to scientific research in various fields.

Synthesis Methods

The synthesis of N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}alanine involves the reaction of 4-methylphenylacetic acid with adamantane-1-carbonyl chloride, followed by the addition of alanine. The resulting product is a white crystalline powder that can be purified through recrystallization. The synthesis of N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}alanine is relatively simple and can be carried out in a laboratory setting.

properties

IUPAC Name

2-[[3-(4-methylphenyl)adamantane-1-carbonyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO3/c1-13-3-5-17(6-4-13)20-8-15-7-16(9-20)11-21(10-15,12-20)19(25)22-14(2)18(23)24/h3-6,14-16H,7-12H2,1-2H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVYQEJNGCNUUOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)NC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49668860
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}alanine

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